molecular formula C16H24N2O2 B6353927 Tert-butyl 3-(3-aminophenyl)piperidine-1-carboxylate CAS No. 883901-97-1

Tert-butyl 3-(3-aminophenyl)piperidine-1-carboxylate

Cat. No.: B6353927
CAS No.: 883901-97-1
M. Wt: 276.37 g/mol
InChI Key: WJCLXFGWVIHODU-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-aminophenyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H24N2O2. It is a white to off-white solid that is used as an intermediate in organic synthesis and pharmaceutical research. This compound is particularly notable for its role as an impurity in the synthesis of Niraparib, a novel oral poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-(3-aminophenyl)piperidine-1-carboxylate typically involves the reaction of 3-(3-aminophenyl)piperidine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, industrial production often involves rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-aminophenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl 3-(3-aminophenyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated as an impurity in the synthesis of pharmaceutical compounds like Niraparib.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl 3-(3-aminophenyl)piperidine-1-carboxylate is primarily related to its role as an intermediate in the synthesis of Niraparib. Niraparib is a PARP inhibitor that targets and inhibits the activity of poly (ADP-ribose) polymerase enzymes involved in DNA repair. By inhibiting these enzymes, Niraparib induces synthetic lethality in cancer cells with defective DNA repair mechanisms, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(3-aminophenyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which influences its reactivity and interactions with other molecules. This uniqueness makes it a valuable intermediate in the synthesis of specific pharmaceutical compounds .

Properties

IUPAC Name

tert-butyl 3-(3-aminophenyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-9-5-7-13(11-18)12-6-4-8-14(17)10-12/h4,6,8,10,13H,5,7,9,11,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCLXFGWVIHODU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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